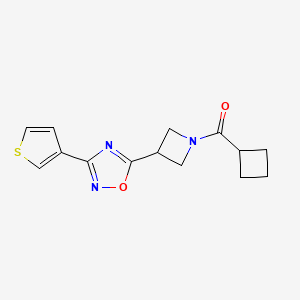

5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

The compound 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a 1-cyclobutanecarbonylazetidin-3-yl moiety.

Properties

IUPAC Name |

cyclobutyl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(9-2-1-3-9)17-6-11(7-17)13-15-12(16-19-13)10-4-5-20-8-10/h4-5,8-9,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLSOPVLXXCYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced via acylation reactions using cyclobutanecarbonyl chloride and a suitable base.

Synthesis of the Oxadiazole Core: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2), chlorosulfonic acid (ClSO3H), or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines or other reduced derivatives of the oxadiazole ring.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

The compound has been investigated for its potential biological activities, which include:

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. The presence of the thiophene moiety in this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The specific mechanism by which 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exerts anticancer effects is under investigation, but it is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Therapeutic Agent Development

The compound's structural features suggest potential as a therapeutic agent for various diseases. Ongoing research aims to elucidate its efficacy against conditions such as:

- Inflammatory Diseases : The anti-inflammatory potential of oxadiazole derivatives is being studied.

- Neurological Disorders : Preliminary studies suggest that modifications of similar compounds may exhibit neuroprotective effects.

Drug Design

The unique structure of 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole provides a foundation for the design of new drugs targeting specific receptors or enzymes involved in disease processes.

Material Science

The compound's properties make it suitable for use in developing new materials, particularly in organic electronics and photonic devices. Its ability to form stable structures can be leveraged to create advanced materials with specific electronic or optical properties.

Synthesis Intermediates

In pharmaceutical manufacturing, this compound can serve as an intermediate in synthesizing more complex molecules. Its versatility allows chemists to modify its structure further to enhance desired properties.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria | [Source A] |

| Anticancer Potential | Inhibition of cancer cell lines observed; specific pathways under investigation | [Source B] |

| Drug Design | Structural modifications led to enhanced receptor binding affinity | [Source C] |

Mechanism of Action

The mechanism of action of 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with analogs:

Key Observations :

- Thiophen-3-yl Group : Common across all compounds, likely critical for π-π interactions with biological targets .

- Position 5 Substituents: Target Compound: The cyclobutanecarbonylazetidine group combines a strained four-membered azetidine ring with a cyclopropane-derived carbonyl, enhancing steric bulk and rigidity compared to five-membered rings (e.g., pyrrolidine in ). Pyridine vs. Azetidine: Pyridine (in ) offers hydrogen-bonding capability, whereas the azetidine derivative may improve membrane permeability due to lipophilicity.

Pharmacological Implications

- PPAR-α Agonism : highlights that 1,2,4-oxadiazoles with thiophen-3-yl groups exhibit antitumor activity via PPAR-α modulation. The target compound’s cyclobutanecarbonylazetidine substituent may optimize receptor binding compared to pyridine or pyrrolidine derivatives .

- Metabolic Stability : Bulky substituents like cyclobutanecarbonylazetidine may reduce cytochrome P450-mediated metabolism, extending half-life relative to simpler analogs .

Biological Activity

The compound 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 289.35 g/mol. Its structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated various levels of antibacterial and antifungal activities. In particular, derivatives similar to 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole have shown efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Pathogen |

|---|---|---|

| 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | Antibacterial | Staphylococcus aureus, E. coli |

| Oxadiazole derivatives | Antifungal | Candida albicans |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A review indicated that compounds featuring the oxadiazole scaffold can induce apoptosis in cancer cells. For instance, derivatives similar to our compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds ranged from 2.67 to 20.25 µg/mL for MCF-7 cells, demonstrating notable cytotoxic effects .

The mechanism by which oxadiazole compounds exert their biological effects often involves interaction with specific cellular targets. For example, studies have shown that certain oxadiazoles inhibit key enzymes involved in cancer cell metabolism or promote apoptosis through the activation of caspases . Molecular docking studies suggest that these compounds can bind effectively to target proteins, disrupting their function.

Case Studies

- Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular properties and found that some exhibited strong inhibition against Mycobacterium bovis, indicating potential for developing new antitubercular agents .

- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various oxadiazoles on human cancer cell lines, compounds structurally related to our target showed significant apoptosis induction in MCF-7 cells through caspase pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.